tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of indazoles, a class of compounds to which “tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate” belongs, has been the subject of numerous studies . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and aminesScientific Research Applications
Synthesis and Structural Analysis
Tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate plays a crucial role as an intermediate in the synthesis of 1H-indazole derivatives. A study by Ye et al. (2021) on a similar compound, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, demonstrates its synthesis through substitution reactions and characterizes its structure using various spectroscopic methods and X-ray diffraction. The compound's molecular structure was confirmed by density functional theory (DFT) calculations, which also provided insights into its physicochemical properties like molecular electrostatic potential and frontier molecular orbitals (Ye et al., 2021).
Antimicrobial Activity
Research on tert-butyl carbazate, a related compound, by Ghoneim and Mohamed (2013) explored its reaction with various reagents to yield different derivatives, including 5-tert-butoxy-4H-1,2,4-triazole-3-thiol. These new compounds were characterized and their antimicrobial activities were described, highlighting the potential of tert-butyl derivatives in developing antimicrobial agents (Ghoneim & Mohamed, 2013).
Mechanism of Action
Target of Action
Tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate, also known as 5-BROMO-3-METHYL-INDAZOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, is a derivative of indole . Indole derivatives are known to interact with multiple receptors in the body, making them biologically active compounds . They play a significant role in cell biology and are used in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The interaction of these compounds with their targets can result in changes at the cellular level, affecting the function of the cells .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
tert-butyl 5-bromo-3-methylindazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-8-10-7-9(14)5-6-11(10)16(15-8)12(17)18-13(2,3)4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOXPRHHNYSYCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=C2)Br)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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